2-Methoxy-alpha-(3-(trifluoromethyl)-phenylimino)-P-cresol
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Overview
Description
2-Methoxy-alpha-(3-(trifluoromethyl)-phenylimino)-P-cresol is an organic compound with a complex structure that includes a methoxy group, a trifluoromethyl group, and a phenylimino group attached to a cresol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-alpha-(3-(trifluoromethyl)-phenylimino)-P-cresol typically involves multiple steps, starting with the preparation of the cresol backbone. The methoxy group is introduced through a methylation reaction, while the trifluoromethyl group is added via a trifluoromethylation reaction. The phenylimino group is incorporated through a condensation reaction with an appropriate amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-alpha-(3-(trifluoromethyl)-phenylimino)-P-cresol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-Methoxy-alpha-(3-(trifluoromethyl)-phenylimino)-P-cresol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-alpha-(3-(trifluoromethyl)-phenylimino)-P-cresol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenylimino group may interact with nucleophiles or electrophiles in biological systems, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-alpha-(3-methyl-2-pyridylimino)-O-cresol
- 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
Uniqueness
2-Methoxy-alpha-(3-(trifluoromethyl)-phenylimino)-P-cresol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to similar compounds without this group.
Properties
CAS No. |
70318-53-5 |
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Molecular Formula |
C15H12F3NO2 |
Molecular Weight |
295.26 g/mol |
IUPAC Name |
2-methoxy-4-[[3-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C15H12F3NO2/c1-21-14-7-10(5-6-13(14)20)9-19-12-4-2-3-11(8-12)15(16,17)18/h2-9,20H,1H3 |
InChI Key |
QCBRVUQEBRGFJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=CC(=C2)C(F)(F)F)O |
Origin of Product |
United States |
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